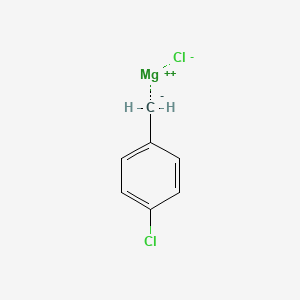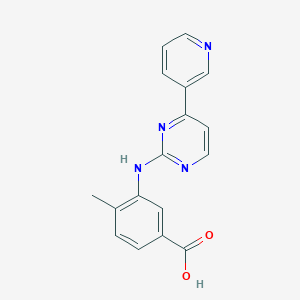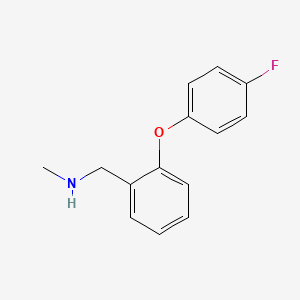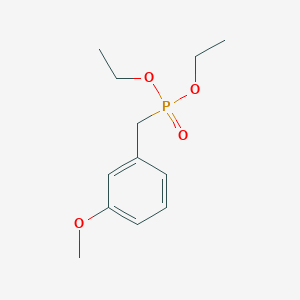
4-氯苄基氯化镁
描述
4-Chlorobenzylmagnesium chloride is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is a valuable intermediate in the preparation of various organic compounds, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a 4-chlorobenzyl group and a chloride ion.
科学研究应用
4-Chlorobenzylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Preparation of biologically active compounds.
Medicine: Intermediate in the synthesis of drug molecules.
Industry: Production of polymers, resins, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
4-Chlorobenzylmagnesium chloride is typically synthesized through the reaction of 4-chlorobenzyl chloride with magnesium metal in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
4-Chlorobenzyl chloride+Mg→4-Chlorobenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of 4-chlorobenzylmagnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction parameters, is common in industrial production.
化学反应分析
Types of Reactions
4-Chlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether, THF.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Substituted Aromatics: From substitution reactions.
作用机制
The mechanism of action of 4-chlorobenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This nucleophilic addition is facilitated by the partial negative charge on the carbon atom bonded to magnesium, making it highly reactive towards electrophiles such as carbonyl groups.
相似化合物的比较
Similar Compounds
- Benzylmagnesium chloride
- 4-Bromobenzylmagnesium chloride
- 4-Methylbenzylmagnesium chloride
Uniqueness
4-Chlorobenzylmagnesium chloride is unique due to the presence of the chlorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of chlorinated organic compounds and in reactions where the chlorine atom can participate in further transformations.
属性
IUPAC Name |
magnesium;1-chloro-4-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSCNGKEXNKBU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)Cl.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446382 | |
| Record name | Magnesium chloride (4-chlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-72-6 | |
| Record name | Magnesium chloride (4-chlorophenyl)methanide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a mixed solvent system in the preparation of 4-chlorobenzylmagnesium chloride?
A1: The research article highlights the use of a mixed solvent system of ethyl ether and methyl tert-butyl ether (MTBE) for preparing 4-chlorobenzylmagnesium chloride from p-chlorobenzyl chloride []. While the article doesn't explicitly detail the reasoning behind this choice, it's likely related to optimizing the Grignard reagent formation. Factors like solubility of reactants and products, reaction kinetics, and potential side reactions can be influenced by the solvent system. Further investigation into the specific advantages of this mixed solvent system compared to using either ether alone would be beneficial for optimizing this synthetic step.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)
![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)


![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)

